N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide
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Overview
Description
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide is a chemical compound with a unique structure that combines a cyclopenta[c]pyrazole moiety with a naphthalene ring.
Preparation Methods
The synthesis of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester with 2-hydroxynaphthaldehyde in absolute ethanol under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide can be compared with other similar compounds, such as:
N-(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide: This compound has a benzofuran ring instead of a naphthalene ring, leading to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole moiety but differ in their substituents and overall structure, affecting their reactivity and applications.
This compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-22-19(16-10-5-11-17(16)21-22)20-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXOFUYDVPYCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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